4-fluoro-N-[2-(3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide
Description
The compound 4-fluoro-N-[2-(3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide is a benzamide derivative featuring:
- A 4-fluorobenzamide moiety linked via an ethyl spacer to an indole ring.
- A 3-{[(4-nitrophenyl)methyl]sulfanyl} substituent on the indole core.
This structure combines electron-withdrawing groups (4-nitro, 4-fluoro) with a flexible ethyl chain, making it a candidate for studying structure-activity relationships (SAR) in medicinal chemistry. Its synthesis typically involves nucleophilic substitution and alkylation reactions, as seen in analogous compounds .
Properties
IUPAC Name |
4-fluoro-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O3S/c25-19-9-7-18(8-10-19)24(29)26-13-14-27-15-23(21-3-1-2-4-22(21)27)32-16-17-5-11-20(12-6-17)28(30)31/h1-12,15H,13-14,16H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVKMZNEVPHPGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=CC=C(C=C3)F)SCC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[2-(3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[2-(3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of appropriate catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions, often requiring a base and a solvent like dimethylformamide.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
4-fluoro-N-[2-(3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[2-(3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Variations on the Benzamide Ring
Analysis :
Modifications on the Sulfanyl-Linked Aryl Group
Analysis :
Heterocyclic and Backbone Modifications
Analysis :
- Triazole derivatives () exhibit tautomerism and altered hydrogen-bonding capacity compared to indole-based compounds .
Key Research Findings
- Electronic Effects : The 4-nitro group in the target compound enhances electrophilicity, which may improve binding to nucleophilic residues in enzymes (e.g., kinases) but could increase toxicity .
- Solubility : Fluorine and chlorine substituents balance lipophilicity and solubility; the 4-fluoro analog (C064-0168) shows better aqueous solubility than the nitro derivative .
- Bioactivity : Compounds with 4-nitrophenyl groups (e.g., BA97041) are often explored in anticancer research due to their redox-active properties, while fluoro-substituted analogs (C064-0168) are prioritized for CNS targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
